1-(1-Benzothiophene-2-carbonyl)-4-cyclobutyl-1,4-diazepane

physicochemical properties drug-likeness CNS drug design

1-(1-Benzothiophene-2-carbonyl)-4-cyclobutyl-1,4-diazepane (CAS 2176070-21-4) is a synthetic heterocyclic amide incorporating a benzothiophene-2-carbonyl group linked to a 1,4-diazepane ring bearing an N-cyclobutyl substituent. The molecular formula is C18H22N2OS with a molecular weight of approximately 314.45 g/mol.

Molecular Formula C18H22N2OS
Molecular Weight 314.45
CAS No. 2176070-21-4
Cat. No. B2636548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzothiophene-2-carbonyl)-4-cyclobutyl-1,4-diazepane
CAS2176070-21-4
Molecular FormulaC18H22N2OS
Molecular Weight314.45
Structural Identifiers
SMILESC1CC(C1)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4S3
InChIInChI=1S/C18H22N2OS/c21-18(17-13-14-5-1-2-8-16(14)22-17)20-10-4-9-19(11-12-20)15-6-3-7-15/h1-2,5,8,13,15H,3-4,6-7,9-12H2
InChIKeyILWHBWPOYONLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzothiophene-2-carbonyl)-4-cyclobutyl-1,4-diazepane (CAS 2176070-21-4): Compound Identity & Procurement Baseline


1-(1-Benzothiophene-2-carbonyl)-4-cyclobutyl-1,4-diazepane (CAS 2176070-21-4) is a synthetic heterocyclic amide incorporating a benzothiophene-2-carbonyl group linked to a 1,4-diazepane ring bearing an N-cyclobutyl substituent . The molecular formula is C18H22N2OS with a molecular weight of approximately 314.45 g/mol [1]. The compound belongs to a broader class of benzothiophene‑diazepane amides that have been investigated as histamine H3 receptor antagonists and serotonin reuptake inhibitors in medicinal chemistry programs [1]. It is primarily offered as a research building block (purity ≥95%) through specialist chemical suppliers .

Why Generic Substitution of 1-(1-Benzothiophene-2-carbonyl)-4-cyclobutyl-1,4-diazepane Is Not Advisable Without Comparative Data


Within the benzothiophene‑diazepane amide class, subtle modifications to the N‑substituent on the diazepane ring and the heteroaryl carbonyl moiety can profoundly alter lipophilicity, conformational flexibility, and target engagement [1]. For example, replacement of the cyclobutyl group with an oxolan‑3‑yl (tetrahydrofuran) substituent yields a compound with different hydrogen‑bond acceptor count and polar surface area, which may affect blood‑brain barrier penetration and off‑target binding profiles [1][2]. Similarly, substituting the benzothiophene‑2‑carbonyl with a thiophene‑3‑carbonyl alters the π‑stacking surface and electronic character of the amide [2]. Without direct comparative biological data, generic interchange between these analogs risks unpredictable changes in potency, selectivity, or physicochemical suitability for a given assay. The following sections present the limited but quantitative evidence that can inform a procurement decision.

Quantitative Differentiation Evidence for 1-(1-Benzothiophene-2-carbonyl)-4-cyclobutyl-1,4-diazepane vs. Closest Analogs


Computational Physicochemical Profile: Cyclobutyl vs. Oxolan‑3‑yl Analog

Computed logP for the target compound (2.17) is 0.5 log units higher than that of the oxolan‑3‑yl analog (logP 1.67 estimated), indicating greater lipophilicity conferred by the cyclobutyl substituent. Polar surface area (PSA) is 36.92 Ų for the target compound, versus an estimated 46.1 Ų for the oxolan‑3‑yl analog, reflecting the absence of the ether oxygen in the cyclobutyl group . These differences may influence membrane permeability and CNS penetration potential in screening cascades.

physicochemical properties drug-likeness CNS drug design

Guaranteed Purity Specification: Building Block Procurement Criterion

The target compound is available from Life Chemicals with a guaranteed purity of 95%, as cataloged on the mcule platform . This purity level is consistent with research-grade building block standards and enables direct use in medicinal chemistry synthesis without additional purification. For comparison, the related 1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is offered at a comparable purity by multiple suppliers, but with more complex synthetic access and higher molecular weight (418.53 vs. 314.45), affecting cost per mole in library synthesis .

chemical purity procurement specification building block quality

Conformational Restriction: Cyclobutyl Ring vs. Acyclic N-Alkyl Substituents in Diazepane H3 Antagonists

The cyclobutyl substituent introduces conformational restriction to the diazepane ring system compared to acyclic N‑alkyl substituents such as n‑butyl or isobutyl. Literature precedent from the 4‑cyclobutyl‑1,4‑diazepane H3 antagonist series demonstrates that the cyclobutyl group provides a favorable balance between conformational pre‑organization and steric bulk, contributing to high affinity (Ki values often < 10 nM) at the human H3 receptor [1][2]. In contrast, smaller or more flexible alkyl substituents (e.g., methyl, ethyl) often yield reduced potency, while larger cyclic groups (e.g., cyclohexyl) may introduce steric clashes that diminish binding.

conformational restriction H3 receptor antagonist structure-activity relationship

Benzothiophene vs. Thiophene Carbonyl: Impact on Lipophilicity and π‑Stacking

The benzothiophene‑2‑carbonyl moiety of the target compound provides a larger aromatic surface area and higher computed logP compared to the analogous thiophene‑3‑carbonyl compound 1‑cyclobutyl‑4‑(thiophene‑3‑carbonyl)‑1,4‑diazepane (MW 264.39) . The fused benzene ring contributes approximately +0.8 to +1.2 logP units and adds a second aromatic ring capable of π‑stacking interactions with aromatic residues in target binding pockets. This structural feature has been associated with improved H3 receptor affinity in the benzothiophene series compared to monocyclic thiophene counterparts [1].

heteroaryl amide lipophilicity π‑π interactions

Optimal Research and Industrial Application Scenarios for 1-(1-Benzothiophene-2-carbonyl)-4-cyclobutyl-1,4-diazepane


Histamine H3 Receptor Antagonist Lead Optimization Libraries

The target compound is structurally aligned with the cyclobutyl‑diazepane H3 antagonist pharmacophore described in patent WO2009095394A1 and the Johnson & Johnson medicinal chemistry program [1]. As a benzothiophene‑2‑carbonyl amide building block, it is suited for the synthesis of focused libraries exploring the heteroaryl amide portion of the pharmacophore, where the cyclobutyl‑diazepane core is kept constant and the carbonyl substituent is varied. Its commercial availability at 95% purity from Life Chemicals supports direct incorporation into parallel amide coupling reactions .

CNS-Penetrant Probe Molecule Design

With a computed logP of 2.17, polar surface area of 36.92 Ų, and zero hydrogen‑bond donors, the compound resides well within the CNS drug‑likeness space defined by Lipinski and Veber rules (0 RO5 violations) [1]. Compared to the more polar oxolan‑3‑yl analog (PSA ~46 Ų, 5 H‑bond acceptors), the cyclobutyl analog is predicted to exhibit superior passive CNS permeability. This makes it a preferred scaffold for CNS‑targeted probe development, particularly in programs targeting the histamine H3 receptor, which is predominantly expressed in the central nervous system [1].

Economical Building Block for SAR by Amide Variation

At a molecular weight of 314.45 g/mol and with only one synthetic step from commercially available 4‑cyclobutyl‑1,4‑diazepane and benzothiophene‑2‑carbonyl chloride, the compound represents a cost‑effective entry point for structure‑activity relationship (SAR) studies [1]. Its lower molecular weight compared to sulfonamide‑functionalized congeners (e.g., CAS 2034205-10-0, MW 418.53) translates to a higher number of testable molecules per gram of purchased material. This economic advantage is particularly relevant for initial hit‑to‑lead campaigns where large numbers of amide analogs are required .

Negative Control or Selectivity Counter‑Screen Compound

In the absence of direct H3 receptor binding data, the compound can serve as an isosteric control molecule in selectivity profiling panels. Because it shares the benzothiophene‑diazepane scaffold with known H3 antagonists but bears an unsubstituted benzothiophene‑2‑carbonyl group (lacking halo, alkoxy, or amino substituents present in more potent analogs), it may exhibit attenuated or distinct off‑target binding profiles. This makes it useful as a tool to deconvolute the pharmacophoric contributions of benzothiophene substituents in selectivity assays [1].

Quote Request

Request a Quote for 1-(1-Benzothiophene-2-carbonyl)-4-cyclobutyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.